molecular formula C10H8N2O2 B122210 Indole-3-glyoxylamide CAS No. 5548-10-7

Indole-3-glyoxylamide

Cat. No. B122210
CAS RN: 5548-10-7
M. Wt: 188.18 g/mol
InChI Key: AWMLDBKLOPNOAR-UHFFFAOYSA-N
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Description

Indole-3-glyoxylamide compounds have been the subject of various studies due to their potential therapeutic applications. These compounds have shown a broad spectrum of anticancer activity, affecting various human cancer cells, including those with multidrug resistance phenotypes . They have also been evaluated as antiprion agents, with some demonstrating submicromolar activity in cell line models of prion disease . Additionally, indole-3-glyoxylamides have been reported as tubulin polymerization inhibitors, with some showing tumor growth inhibition in mouse xenograft models of head and neck cancer . The structure-activity relationship (SAR) of these compounds has been refined to enhance their antiprion effects, with some compounds showing promise in curing scrapie-infected cells . Moreover, indole-3-glyoxylamides have been investigated for their potential as pancreatic lipase inhibitors, with some analogues exhibiting competitive inhibition .

Synthesis Analysis

The synthesis of indole-3-glyoxylamides involves various strategies. One approach is the electrochemical decarboxylation of glyoxylic acid with an amine as a dual function organocatalyst, which has shown functional group tolerance and potential for gram-scale applications . Another method is the selective nickel-catalyzed dehydrogenative-decarboxylative formylation of indoles with glyoxylic acid, which has been successful in producing 3-formylindoles without N-formylation . Additionally, a visible-light-mediated radical tandem cyclization has been used to synthesize 2-substituted indole-3-glyoxylates, demonstrating the utility of the glyoxylate group for further biological manipulations .

Molecular Structure Analysis

The molecular structure of indole-3-glyoxylamides plays a crucial role in their biological activity. SAR studies have identified that five-membered heterocycles containing at least two heteroatoms are optimal for antiprion effects . The importance of the glyoxylamide substructure has been probed, with modifications generally not being well tolerated, indicating its significance in the activity of these compounds . Molecular docking and dynamics simulation studies have also highlighted the role of aromatic substitution in stabilizing the ligand through hydrophobic interactions, which is important for the inhibitory activity against pancreatic lipase .

Chemical Reactions Analysis

Indole-3-glyoxylamides participate in various chemical reactions that are significant for their biological activities. For instance, the reaction between indole and sodium glyoxylate under basic conditions leads to the formation of both 1- and 3-substituted indoles, which can further condense to yield diindolylmethane derivatives . These reactions are important for understanding the chemical behavior of indole-3-glyoxylamides and their potential for generating diverse derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-3-glyoxylamides contribute to their bioavailability and therapeutic potential. For example, orally bioavailable indole-3-glyoxylamides have been developed as tubulin polymerization inhibitors, with modifications aimed at reducing aromatic ring count and introducing greater saturation while retaining potent activity . The stability of these compounds towards microsomal metabolism has also been assessed, with the most potent compounds proving largely stable, which is advantageous for their development as therapeutics . The cytotoxic effects of indole- and indolizine-glyoxylamides against multidrug resistant cancer cell lines further underscore the importance of their physical and chemical properties in mediating their biological effects .

Scientific Research Applications

Antiprion Activity

  • Structure-Activity Relationship in Antiprion Agents : Indole-3-glyoxylamide derivatives have shown promising results as antiprion agents. Modifications in the structure of these compounds, particularly at the para-position of the N-phenylglyoxylamide moiety, have been found to enhance their antiprion effect. Some compounds in this series were able to cure scrapie-infected cells indefinitely with a single treatment (Thompson et al., 2011).

Anticancer Properties

  • Cytotoxicity Against Multidrug Resistant Cancer Cell Lines : Indole-3-glyoxylamides exhibit substantial anti-proliferative activities against various tumor types, including multidrug resistance (MDR) phenotypes. This highlights their potential as therapeutic agents in cancer treatment (James et al., 2008).

  • Antibacterial and Anticancer Activities of Bis(indolyl)glyoxylamides : Certain bis(indolyl)glyoxylamides have shown potent antibacterial activity against various bacterial strains and cytotoxicity against human cancer cell lines. These compounds also induce apoptosis in cancer cells, indicating their potential in cancer therapy (Tantak et al., 2016).

  • Orally Bioavailable Tubulin Polymerization Inhibitors : Indole-3-glyoxylamides have been developed as tubulin polymerization inhibitors showing tumor growth inhibition in mouse models of head and neck cancer. This suggests their applicability as potential new therapeutics in chemotherapy-resistant cancers (Colley et al., 2015).

Antibacterial Activity

  • Novel Indole-glyoxylamide Conjugates as Antibacterial Agents : Indole-glyoxylamide conjugates have been synthesized and shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibacterial agents (Chellamuthu et al., 2022).

Lipase Inhibition

  • Pancreatic Lipase Inhibitors : Indole glyoxylamide analogues have been evaluated for their inhibitory activity against pancreatic lipase, indicating potential application in the treatment of obesity-related diseases (Sridhar et al., 2019).

Safety And Hazards

Indole-3-glyoxylamide should be handled with care. It is advised to avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMLDBKLOPNOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204057
Record name Indole-3-glyoxylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-3-glyoxylamide

CAS RN

5548-10-7
Record name 3-Indoleglyoxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-glyoxylamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole-3-glyoxylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-INDOLEGLYOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXX3TD5OZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
MJ Thompson, V Borsenberger, JC Louth… - Journal of medicinal …, 2009 - ACS Publications
Transmissible spongiform encephalopathies (TSEs) are a family of invariably fatal neurodegenerative disorders for which no effective curative therapy currently exists. We report here …
Number of citations: 63 pubs.acs.org
HE Colley, M Muthana, SJ Danson… - Journal of medicinal …, 2015 - ACS Publications
A number of indole-3-glyoxylamides have previously been reported as tubulin polymerization inhibitors, although none has yet been successfully developed clinically. We report here a …
Number of citations: 51 pubs.acs.org
C Buvana, A Raveendran, R Suresh… - Asian Journal of …, 2020 - ajprd.com
… This developed an interest in reviewing lead based on indole-3-glyoxylamide. This review focused on overview of drug molecule of indole-3glyoxylamide. We hope that the review …
Number of citations: 1 ajprd.com
B Chellamuthu, S Ramalingam, Y Haribabu - INDIAN JOURNAL OF …, 2022 - ijper.org
… in 3rd position of indole 3- glyoxylamide IG-59 showed potent antibacterial activity. ❖ In the present work reveals that NO2 and Cl substituted 2 –Aryl indole 3- Glyoxylamide derivatives …
Number of citations: 2 www.ijper.org
MJ Thompson, JC Louth, S Ferrara, FJ Sorrell… - …, 2011 - Wiley Online Library
… The indole-3-glyoxylamide series of antiprion agents has been further optimised, and characteristics contributing to their activity have been identified by computational studies. Varying …
Y Zheng, RJ Li, Z Zhan, Y Zhou, L Hai, Y Wu - Chinese Chemical Letters, 2016 - Elsevier
An efficient regioselective Friedel–Crafts hydroxyalkylation of N-substituted glyoxylamide with various indoles catalyzed by Lewis acids was developed. The reactions proceeded …
Number of citations: 10 www.sciencedirect.com
J Louth - 2015 - etheses.whiterose.ac.uk
… The work outlined here details investigations into a group of around 200 indole-3-glyoxylamide … and structure-activity relationship of indole-3-glyoxylamide libraries possessing highly …
Number of citations: 2 etheses.whiterose.ac.uk
MJ Thompson, JC Louth, S Ferrara, MP Jackson… - European journal of …, 2011 - Elsevier
… Representative members of the indole-3-glyoxylamide lead … candidates containing the indole-3-glyoxylamide moiety (Fig. 2)… the whole of the central indole-3-glyoxylamide framework. In …
Number of citations: 25 www.sciencedirect.com
E Barresi, M Robello, E Baglini, V Poggetti, M Viviano… - Pharmaceuticals, 2023 - mdpi.com
In recent years, indolylglyoxylamide-based derivatives have received much attention due to their application in drug design and discovery, leading to the development of a wide array of …
Number of citations: 6 www.mdpi.com
A Ehmann - Journal of Chromatography A, 1977 - Elsevier
… The colors had a wide spectral range from yellow of the indole-3-glyoxylamide chromophore to blue of the melatonin chromophore, and were extremely stable. … Indole-3-glyoxylamide …
Number of citations: 471 www.sciencedirect.com

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